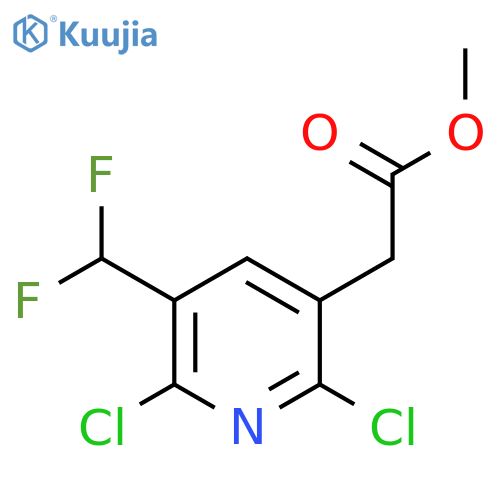Cas no 1806803-73-5 (Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate)

1806803-73-5 structure
商品名:Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
CAS番号:1806803-73-5
MF:C9H7Cl2F2NO2
メガワット:270.060187578201
CID:4849740
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 化学的及び物理的性質
名前と識別子
-
- Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate
-
- インチ: 1S/C9H7Cl2F2NO2/c1-16-6(15)3-4-2-5(9(12)13)8(11)14-7(4)10/h2,9H,3H2,1H3
- InChIKey: LYWGSLHWSYXHGD-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C(F)F)=C(N=1)Cl)CC(=O)OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 3.2
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029074074-250mg |
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate |
1806803-73-5 | 97% | 250mg |
$504.00 | 2022-03-31 | |
| Alichem | A029074074-1g |
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate |
1806803-73-5 | 97% | 1g |
$1,445.30 | 2022-03-31 | |
| Alichem | A029074074-500mg |
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate |
1806803-73-5 | 97% | 500mg |
$790.55 | 2022-03-31 |
Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate 関連文献
-
Archana K. Sahu,Ramanjaneyulu Unnava,Bipin K. Behera,Anil K. Saikia Org. Biomol. Chem., 2021,19, 2430-2435
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
1806803-73-5 (Methyl 2,6-dichloro-3-(difluoromethyl)pyridine-5-acetate) 関連製品
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
推奨される供給者
Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量